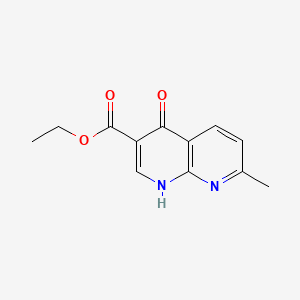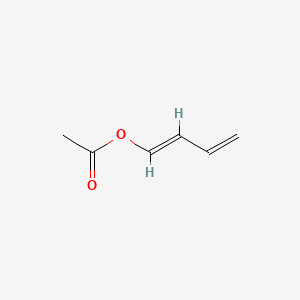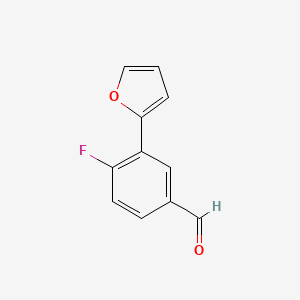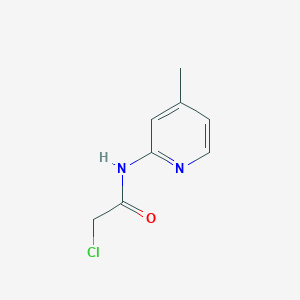
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C12H19F9Si. It is characterized by the presence of a nonafluorohexyl group attached to a silicon atom, which is further bonded to two isopropyl groups. This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is usually catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled conditions of temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Hydrosilylation: As mentioned earlier, this compound can be synthesized through hydrosilylation and can also participate in similar reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Transition Metal Catalysts: Platinum, rhodium, and palladium complexes are often used as catalysts.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the silicon atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of organosilicon compounds with different functional groups .
科学研究应用
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has several applications in scientific research:
作用机制
The mechanism of action of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane involves its interaction with various molecular targets through its silicon and fluorine atoms. The nonafluorohexyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. The silicon atom can form bonds with various nucleophiles, facilitating its incorporation into different chemical structures .
相似化合物的比较
Similar Compounds
Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane: This compound has a longer fluorinated chain, which may impart even greater hydrophobicity and chemical stability.
Trimethoxy(3,3,3-trifluoropropyl)silane: This compound has a shorter fluorinated chain and different functional groups, leading to different reactivity and applications.
Uniqueness
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is unique due to its specific combination of isopropyl and nonafluorohexyl groups attached to the silicon atom. This structure provides a balance of hydrophobicity, chemical stability, and reactivity, making it valuable for a wide range of applications in research and industry .
属性
CAS 编号 |
356056-13-8 |
|---|---|
分子式 |
C12H19F9Si |
分子量 |
362.35 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6,6-nonafluorohexyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H19F9Si/c1-7(2)22(8(3)4)6-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h7-8,22H,5-6H2,1-4H3 |
InChI 键 |
HLHROOLJMZEEDN-UHFFFAOYSA-N |
SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
规范 SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




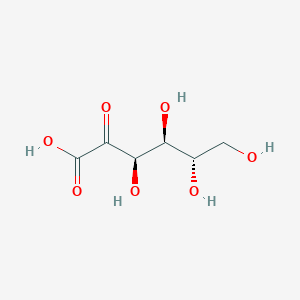
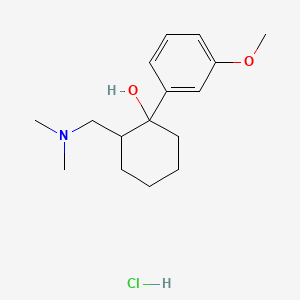
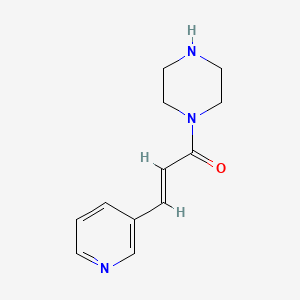
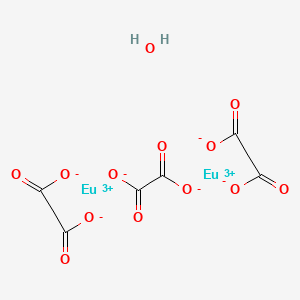
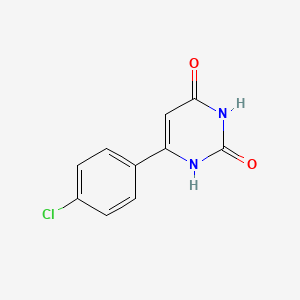
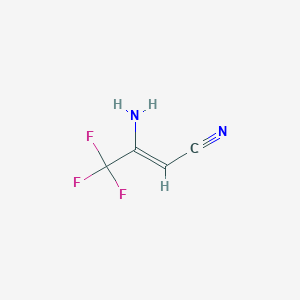
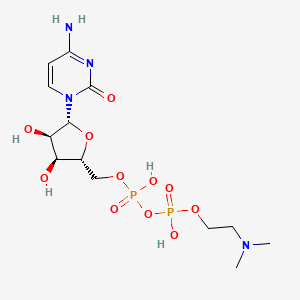
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3433482.png)
